molecular formula C9H11NO2 B7554334 4-(Methoxymethyl)benzamide

4-(Methoxymethyl)benzamide

Cat. No. B7554334
M. Wt: 165.19 g/mol
InChI Key: LTWWZPOIBTUFJP-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. MMB is a white crystalline powder with a molecular weight of 179.19 g/mol and a chemical formula of C9H11NO2.

Scientific Research Applications

  • Antiplatelet Agents : A study by Liu, Chen, Qiu, and Zhang (2019) designed and synthesized a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, which showed potential as safer and more effective antiplatelet agents. This compound demonstrated strong antiplatelet aggregation activities and low cell toxicity, suggesting its potential use in treating blood clot-related conditions (Liu, Chen, Qiu, & Zhang, 2019).

  • Heart Failure Treatment : Research by Figueroa‐Valverde et al. (2022) investigated a 4-hydroxy-furanyl-benzamide derivative for its effects on heart failure. They found that this compound decreased infarct area and left ventricular pressure, suggesting a role in heart failure treatment through the activation of M2-muscarinic receptors and nitric oxide synthase enzymes (Figueroa‐Valverde et al., 2022).

  • Neuroleptic Activity : Iwanami et al. (1981) synthesized benzamides as potential neuroleptics and evaluated their effects on stereotyped behavior in rats. They identified compounds with strong neuroleptic activity, suggesting the therapeutic potential of these benzamides in treating psychosis (Iwanami et al., 1981).

  • Antioxidant Properties : Demir et al. (2015) studied the structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This research highlighted its potential as an antioxidant, useful in combating oxidative stress-related conditions (Demir et al., 2015).

  • Anticonvulsant Activity : Clark and McMillian (1990) synthesized and evaluated a series of 4-methoxy- and 4-chlorobenzanilides for anticonvulsant activity. Their study provided insights into the relationship between benzamide structure and anticonvulsant effects (Clark & McMillian, 1990).

  • Corrosion Inhibition : Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including a N-(4-methoxyphenyl)benzamide, for their corrosion inhibition properties on mild steel in acidic conditions. This study suggested the application of these compounds in industrial settings to prevent metal corrosion (Mishra et al., 2018).

properties

IUPAC Name

4-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWWZPOIBTUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxymethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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